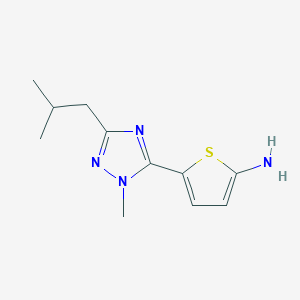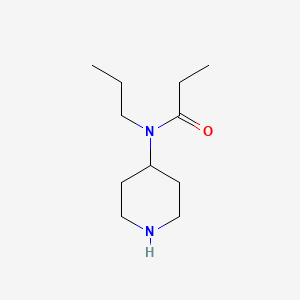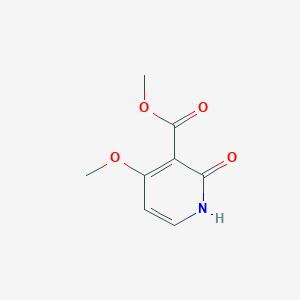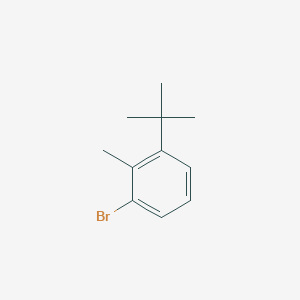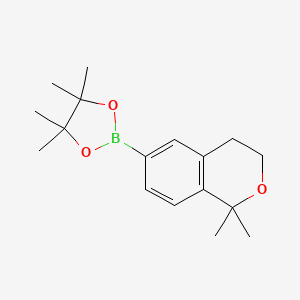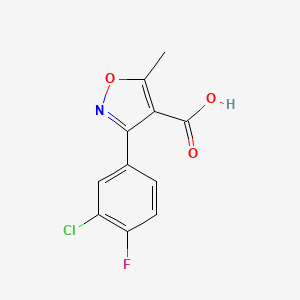
2-(2-(3-Aminophenyl)-1h-imidazol-1-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(3-Aminophenyl)-1h-imidazol-1-yl)ethan-1-ol is an organic compound with a complex structure that includes an imidazole ring and an aminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-Aminophenyl)-1h-imidazol-1-yl)ethan-1-ol typically involves the reaction of 3-aminophenyl derivatives with imidazole derivatives under specific conditions. One common method involves the use of a nucleophilic substitution reaction where the aminophenyl group is introduced to the imidazole ring. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would likely include steps such as purification through recrystallization or chromatography to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-(3-Aminophenyl)-1h-imidazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted aminophenyl derivatives.
Scientific Research Applications
2-(2-(3-Aminophenyl)-1h-imidazol-1-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-(3-Aminophenyl)-1h-imidazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The aminophenyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and stability.
Comparison with Similar Compounds
Similar Compounds
2-Aminophenylethanol: Similar structure but lacks the imidazole ring.
1-(3-Aminophenyl)ethan-1-one: Contains a ketone group instead of the hydroxyl group.
2-(2-Hydroxyethyl)aniline: Similar structure but with a different functional group arrangement.
Uniqueness
2-(2-(3-Aminophenyl)-1h-imidazol-1-yl)ethan-1-ol is unique due to the presence of both the imidazole ring and the aminophenyl group, which confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C11H13N3O |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-[2-(3-aminophenyl)imidazol-1-yl]ethanol |
InChI |
InChI=1S/C11H13N3O/c12-10-3-1-2-9(8-10)11-13-4-5-14(11)6-7-15/h1-5,8,15H,6-7,12H2 |
InChI Key |
UDTYKMXMZCHLFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC=CN2CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Fluorobicyclo[1.1.1]pentane-1,3-dicarboxylicacid](/img/structure/B13626810.png)
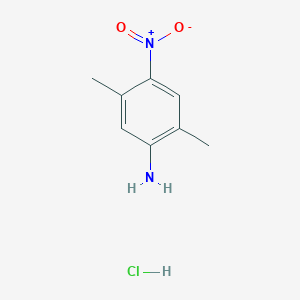
![n4-Ethyl-n4-isobutylbenzo[c][1,2,5]oxadiazole-4,7-diamine](/img/structure/B13626826.png)
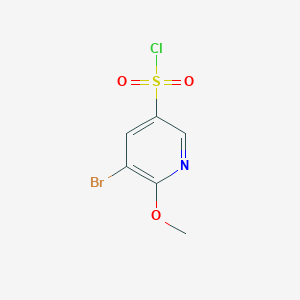
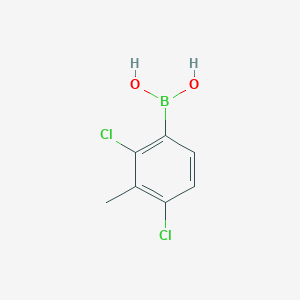

![4-[1-(difluoromethyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B13626860.png)
